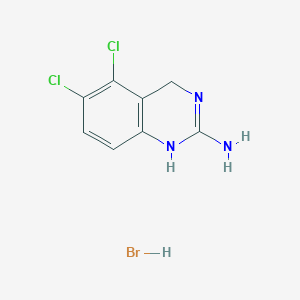

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is a compound with the molecular formula C8H8BrCl2N3 . It is a metabolite of Anagrelide, which is primarily used in hematopoietic cell cultures . It has been found to bind at 5-HT3 serotonin receptors and displays antidepressant-like action .

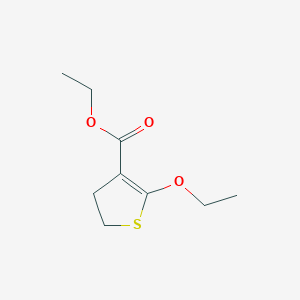

Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide consists of a quinazoline core, which is a bicyclic compound, with two chlorine atoms attached at the 5th and 6th positions, and an amino group at the 2nd position .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is 296.98 g/mol . It has 3 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a topological polar surface area of 50.4 Ų .Applications De Recherche Scientifique

Hematopoietic Research

This compound is a major metabolite in hematopoietic cell cultures . It’s used in the study of blood cell formation and differentiation, particularly in understanding diseases like leukemia and anemia. Researchers utilize it to explore the pathways that regulate hematopoiesis and to develop treatments that can stimulate or suppress the production of specific blood cells.

Drug Metabolism Studies

As an Anagrelide metabolite, this compound is pivotal in pharmacokinetics and drug metabolism studies . It helps in understanding how Anagrelide, a drug used to treat thrombocythemia, is broken down in the body. This knowledge is crucial for optimizing dosage and minimizing side effects.

Pharmaceutical Reference Standards

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide: serves as a reference standard in pharmaceutical research . It’s used for analytical method development, method validation, and quality control applications. This ensures the consistency and reliability of pharmaceutical products.

Analytical Method Development

The compound is used in developing analytical methods for detecting and quantifying chemical substances . These methods are essential for ensuring the purity, potency, and safety of pharmaceuticals.

Innovative Drug Candidate Development

It acts as a building block in the development of innovative drug candidates . By studying its interactions and effects, researchers can design new drugs that target specific biological pathways.

Mécanisme D'action

Target of Action

It is identified as a metabolite of anagrelide , which is a drug used to treat essential thrombocytosis, a condition characterized by an excessive production of platelets in the bone marrow .

Mode of Action

As a metabolite of Anagrelide, it may share similar mechanisms, which involves the reduction of platelet production .

Biochemical Pathways

Given its association with Anagrelide, it may be involved in the regulation of megakaryocyte maturation and proliferation, thereby affecting platelet production .

Pharmacokinetics

As a metabolite, its bioavailability and pharmacokinetics are likely influenced by the metabolic processes that produce it from anagrelide .

Result of Action

As a metabolite of Anagrelide, it may contribute to the overall therapeutic effect of reducing platelet counts .

Action Environment

Factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity .

Propriétés

IUPAC Name |

5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQKLLDGWIZJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432647 |

Source

|

| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327602-34-6 |

Source

|

| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)

![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)

![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)